[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1262771-85-6
VCID: VC8064416
InChI: InChI=1S/C6H10N2S.ClH/c1-2-5-4-9-6(3-7)8-5;/h4H,2-3,7H2,1H3;1H
SMILES: CCC1=CSC(=N1)CN.Cl.Cl
Molecular Formula: C6H11ClN2S
Molecular Weight: 178.68 g/mol

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

CAS No.: 1262771-85-6

Cat. No.: VC8064416

Molecular Formula: C6H11ClN2S

Molecular Weight: 178.68 g/mol

* For research use only. Not for human or veterinary use.

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride - 1262771-85-6

Specification

CAS No. 1262771-85-6
Molecular Formula C6H11ClN2S
Molecular Weight 178.68 g/mol
IUPAC Name (4-ethyl-1,3-thiazol-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H10N2S.ClH/c1-2-5-4-9-6(3-7)8-5;/h4H,2-3,7H2,1H3;1H
Standard InChI Key AJTSPUJLTMAFEE-UHFFFAOYSA-N
SMILES CCC1=CSC(=N1)CN.Cl.Cl
Canonical SMILES CCC1=CSC(=N1)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the thiazole family, featuring a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its dihydrochloride salt form enhances stability and solubility for laboratory applications . Key molecular properties include:

PropertyValue
Molecular FormulaC₆H₁₂Cl₂N₂S
Molecular Weight215.14 g/mol
IUPAC Name(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
SMILESCCC1=CSC(=N1)CN.Cl.Cl
InChI KeyOGYSYFOHRPZQEV-UHFFFAOYSA-N

The ethyl group at the 4-position of the thiazole ring and the aminomethyl group at the 2-position define its reactivity . X-ray crystallography of analogous compounds confirms planar geometry, with hydrogen-bonding interactions stabilizing the dihydrochloride form .

Synthesis and Optimization

Hantzsch Thiazole Synthesis

The compound is typically synthesized via the Hantzsch method, which involves cyclocondensation of α-halo carbonyl compounds (e.g., ethyl bromopyruvate) with thioureas or thioamides . Key steps include:

  • Halogenation: Introduction of a bromine or chlorine atom to a carbonyl precursor.

  • Cyclization: Reaction with a sulfur-containing nucleophile (e.g., thiourea) in ethanol or dichloromethane.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride .

Example Protocol

  • Reactants: 2-Bromo-4-ethylthiazole (1.2 eq), methylamine hydrochloride (1.0 eq).

  • Conditions: Reflux in ethanol at 80°C for 12 hours, followed by HCl gas purging .

  • Yield: 65–75% after recrystallization .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high water solubility (>50 mg/mL at 25°C) due to ionic interactions, making it suitable for aqueous reaction systems. It remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or light .

PropertyValue
Melting Point210–215°C (decomposes)
LogP (Partition Coefficient)1.2 ± 0.3
pKa (Amino Group)8.4 ± 0.2

Biological and Pharmacological Relevance

Mechanism of Action

The thiazole core facilitates interactions with biological targets through:

  • Hydrogen Bonding: The amine group donates protons to carbonyl oxygens in enzyme active sites .

  • π-Stacking: The aromatic ring engages with tyrosine or tryptophan residues in proteins .

Reported Activities

  • Antimicrobial: Thiazole derivatives inhibit bacterial dihydrofolate reductase (DHFR) at IC₅₀ = 12–18 μM .

  • Anticancer: Analogues demonstrate cytotoxicity against HeLa cells (EC₅₀ = 8.5 μM) via tubulin polymerization inhibition .

Applications in Drug Development

Building Block for Bioactive Molecules

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the amine group yields compounds targeting EGFR and VEGFR .

  • Antiviral Agents: Schiff base derivatives show activity against HIV-1 protease (Ki = 0.45 μM) .

Case Study: Antibiotic Synthesis
Reaction with β-lactam scaffolds produces cephalosporin analogues with enhanced Gram-negative coverage .

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